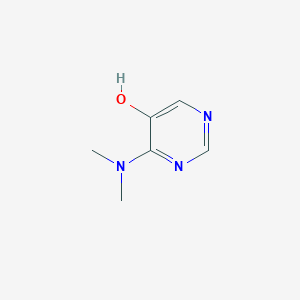
4-(Dimethylamino)pyrimidin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(Dimethylamino)pyrimidin-5-ol” is a chemical compound with the molecular formula C6H9N3O . It is a pyrimidine derivative, which is a class of compounds that are widely present in nature and are essential components of nucleic acids .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “4-(Dimethylamino)pyrimidin-5-ol”, involves various methods. One such method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Another method involves a ZnCl2-catalyzed three-component coupling reaction . These methods allow the synthesis of various pyrimidine derivatives in a single step .Molecular Structure Analysis
The molecular structure of “4-(Dimethylamino)pyrimidin-5-ol” consists of a pyrimidine ring with a dimethylamino group at the 4-position and a hydroxyl group at the 5-position . The InChI code for this compound is 1S/C6H9N3O/c1-9(2)6-5(10)3-7-4-8-6/h3-4,10H,1-2H3 .Scientific Research Applications
Anti-inflammatory Applications
Pyrimidine derivatives, including 4-(Dimethylamino)pyrimidin-5-ol , have shown a range of pharmacological effects, notably anti-inflammatory properties . They work by inhibiting the expression and activities of vital inflammatory mediators, which can lead to the development of new anti-inflammatory agents with enhanced activities and minimal toxicity.
Crystallography and Material Science
The crystal structure of 4-(Dimethylamino)pyrimidin-5-ol derivatives can be determined using single-crystal X-ray diffraction analysis . This information is crucial for understanding the material properties and designing layered structures with specific electronic or optical characteristics.
Synthesis of Schiff Base Derivatives
4-(Dimethylamino)pyrimidin-5-ol: can be involved in reactions leading to the formation of Schiff base derivatives . These compounds have a variety of applications, including catalysis, pigmentation, and as intermediates in organic synthesis.
Pharmacokinetics and ADMET Profiling
The compound’s druglikeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be predicted to assess its potential as a therapeutic agent . This includes evaluating its bioavailability, half-life, and possible side effects, which are critical for drug development.
Inhibitory Mechanisms in Biochemistry
As a potential inhibitor for enzymes like carbonic anhydrase, 4-(Dimethylamino)pyrimidin-5-ol can be studied to understand its inhibitory mechanisms . This research can contribute to the development of drugs targeting specific biochemical pathways.
Mechanism of Action
Target of Action
Pyrimidopyrimidines, a class of compounds structurally similar to 4-(dimethylamino)pyrimidin-5-ol, are known to interact with various biological targets, including phosphodiesterase, dihydrofolate reductase, raf kinase, and p38 protein kinase .
Mode of Action
It’s worth noting that pyrimidopyrimidines, which are structurally similar, are known to inhibit various enzymes, potentially altering cellular signaling pathways .
Biochemical Pathways
, related compounds such as pyrimidopyrimidines are known to affect several pathways. These include pathways involving phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase .
Result of Action
Related compounds such as pyrimidopyrimidines have been reported to exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects .
properties
IUPAC Name |
4-(dimethylamino)pyrimidin-5-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-9(2)6-5(10)3-7-4-8-6/h3-4,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGRSFRXDSKWFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC=C1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1936328-31-2 |
Source


|
| Record name | 4-(dimethylamino)pyrimidin-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-hydroxypropyl)-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2864275.png)
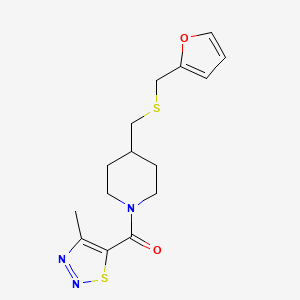
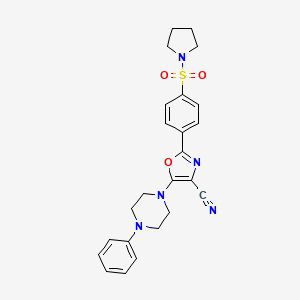
![3-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2864280.png)
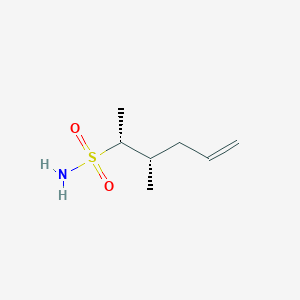
![4-(diethylsulfamoyl)-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2864285.png)
![2-cinnamamido-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2864286.png)
![2-oxo-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2H-pyran-5-carboxamide](/img/structure/B2864288.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2864290.png)
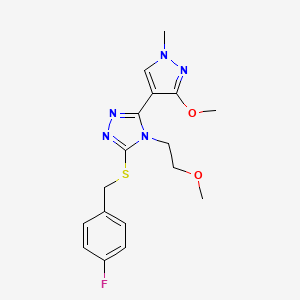

![4-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methoxy]benzaldehyde](/img/structure/B2864293.png)
![5-(2-Fluorophenyl)-3-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B2864294.png)